molecular formula C18H15ClN2O B12616300 6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one CAS No. 919296-58-5

6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one

Cat. No.: B12616300
CAS No.: 919296-58-5
M. Wt: 310.8 g/mol
InChI Key: JCJUVCIGNKRLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetyl chloride, followed by further functionalization steps to introduce the isopropylideneamino and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinolinic acid: An intermediate in the kynurenine pathway with neuroactive properties.

Uniqueness

6-Chloro-3-isopropylideneamino-4-phenyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

919296-58-5

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

6-chloro-4-phenyl-3-(propan-2-ylideneamino)-1H-quinolin-2-one

InChI

InChI=1S/C18H15ClN2O/c1-11(2)20-17-16(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21-18(17)22/h3-10H,1-2H3,(H,21,22)

InChI Key

JCJUVCIGNKRLQR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.